molecular formula C2H7ClN2S B1340402 2-Aminoethanethioamide hydrochloride CAS No. 89226-27-7

2-Aminoethanethioamide hydrochloride

Cat. No.: B1340402
CAS No.: 89226-27-7
M. Wt: 126.61 g/mol
InChI Key: COPVWNNFTVZFQY-UHFFFAOYSA-N
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Description

2-Aminoethanethioamide hydrochloride is a chemical compound with the molecular formula C2H7ClN2S. It is a hydrochloride salt of 2-aminoethanethioamide, which is characterized by the presence of an amino group (-NH2) and a thioamide group (-CSNH2) attached to an ethane backbone. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminoethanethioamide hydrochloride typically involves the reaction of ethylenediamine with carbon disulfide, followed by acidification with hydrochloric acid. The general reaction scheme is as follows:

  • Reaction with Carbon Disulfide: : Ethylenediamine reacts with carbon disulfide to form 2-aminoethanethioamide. [ \text{NH2CH2CH2NH2} + \text{CS2} \rightarrow \text{NH2CH2CH2NHC(S)NH2} ]

  • Acidification: : The resulting 2-aminoethanethioamide is then treated with hydrochloric acid to form this compound. [ \text{NH2CH2CH2NHC(S)NH2} + \text{HCl} \rightarrow \text{NH2CH2CH2NHC(S)NH2.HCl} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Aminoethanethioamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfonamides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Sulfonamides

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Aminoethanethioamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-aminoethanethioamide hydrochloride involves its interaction with various molecular targets and pathways. The amino and thioamide groups allow it to form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The compound’s effects are mediated through its ability to modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethanethiol hydrochloride: Similar structure but with a thiol group instead of a thioamide group.

    Ethylenediamine: Lacks the thioamide group, making it less reactive in certain chemical reactions.

    Thioacetamide: Contains a thioamide group but lacks the ethane backbone.

Uniqueness

2-Aminoethanethioamide hydrochloride is unique due to the presence of both amino and thioamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

2-aminoethanethioamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2S.ClH/c3-1-2(4)5;/h1,3H2,(H2,4,5);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPVWNNFTVZFQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=S)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10548645
Record name Aminoethanethioamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10548645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89226-27-7
Record name NSC79152
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79152
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Aminoethanethioamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10548645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-aminoethanethioamide hydrochloride
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